molecular formula C16H16O4 B506400 4-[(4-Ethoxyphenoxy)methyl]benzoic acid CAS No. 438464-97-2

4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Cat. No.: B506400
CAS No.: 438464-97-2
M. Wt: 272.29g/mol
InChI Key: WYWWGFFHLQWTHH-UHFFFAOYSA-N
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Description

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a benzoic acid derivative characterized by a 4-ethoxyphenoxymethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₆H₁₆O₅, with a molecular weight of 288.29 g/mol. The compound combines a lipophilic ethoxyphenoxy moiety with a polar carboxylic acid group, making it structurally versatile for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(4-ethoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWWGFFHLQWTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(Chloromethyl)benzoyl Chloride

In a representative procedure, 4-(hydroxymethyl)benzoic acid (10.0 g, 60 mmol) is refluxed with excess thionyl chloride (SOCl₂, 14.3 mL, 200 mmol) at 80°C for 2 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the starting material. Excess SOCl₂ is removed under reduced pressure, yielding 4-(chloromethyl)benzoyl chloride as a pale-yellow liquid (11.2 g, 95% yield).

Key Reaction Parameters

  • Temperature: 80°C

  • Solvent: Neat (no solvent)

  • Catalyst: None required

Etherification with 4-Ethoxyphenol

The acid chloride intermediate (9.4 g, 50 mmol) is dissolved in dry methyl ethyl ketone (MEK, 100 mL) and cooled to 0°C. A solution of 4-ethoxyphenol (7.6 g, 55 mmol) and triethylamine (TEA, 10.1 mL, 72 mmol) in MEK (50 mL) is added dropwise over 30 minutes. The mixture is stirred at room temperature for 4 hours, after which the TEA·HCl precipitate is filtered off. The solvent is evaporated, and the crude product is recrystallized from methanol to yield white crystalline 4-[(4-ethoxyphenoxy)methyl]benzoic acid (12.8 g, 78% yield).

Analytical Data

  • FT-IR (KBr, cm⁻¹) : 3060 (aromatic C–H), 2927 (C–H stretch), 1685 (C=O, carboxylic acid), 1604 (C=C aromatic), 1248 (C–O–C ether).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.14 (d, J = 8.4 Hz, 2H, Ar–H), 7.43 (d, J = 8.4 Hz, 2H, Ar–H), 6.91 (d, J = 8.8 Hz, 2H, Ar–H), 6.86 (d, J = 8.8 Hz, 2H, Ar–H), 5.12 (s, 2H, OCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

One-Pot Williamson Ether Synthesis

An alternative route employs Williamson ether synthesis to construct the (4-ethoxyphenoxy)methyl group directly on methyl 4-(bromomethyl)benzoate, followed by hydrolysis.

Reaction Protocol

Methyl 4-(bromomethyl)benzoate (13.7 g, 60 mmol) is combined with 4-ethoxyphenol (8.3 g, 60 mmol) and potassium carbonate (16.6 g, 120 mmol) in anhydrous dimethylformamide (DMF, 150 mL). The mixture is heated to 90°C for 6 hours under nitrogen. After cooling, the solution is poured into ice-water (500 mL) and extracted with dichloromethane (3 × 100 mL). The organic layers are dried over Na₂SO₄, concentrated, and hydrolyzed with 10% NaOH (100 mL) at reflux for 2 hours. Acidification with HCl yields the target compound (11.9 g, 73% yield).

Optimization Insights

  • Base: K₂CO₃ outperforms NaOH due to milder conditions.

  • Solvent: DMF enhances nucleophilicity of 4-ethoxyphenol.

Mitsunobu Reaction Approach

For higher stereochemical control, the Mitsunobu reaction couples 4-hydroxybenzoic acid derivatives with 4-ethoxyphenol.

Synthetic Procedure

4-Hydroxybenzyl alcohol (8.3 g, 67 mmol), 4-ethoxyphenol (9.2 g, 67 mmol), triphenylphosphine (17.6 g, 67 mmol), and diethyl azodicarboxylate (DEAD, 11.7 mL, 74 mmol) are dissolved in tetrahydrofuran (THF, 200 mL) at 0°C. The reaction is stirred for 24 hours at room temperature. After quenching with water, the product is extracted with ethyl acetate, oxidized to the carboxylic acid using KMnO₄ in acidic conditions, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to give the title compound (10.5 g, 58% yield).

Advantages and Limitations

  • Pros : Excellent regioselectivity.

  • Cons : High cost of DEAD and lower yield compared to other methods.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Cost IndexScalability
Acid Chloride Route78996LowHigh
Williamson Synthesis73978ModerateModerate
Mitsunobu Reaction589524HighLow

Key Observations

  • The acid chloride method offers the best balance of yield and scalability for industrial applications.

  • Mitsunobu reactions are reserved for small-scale syntheses requiring stringent stereochemical control.

Characterization and Quality Control

Spectroscopic Validation

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (COOH), 159.8 (C–O ether), 144.3 (Ar–C), 132.6 (Ar–C), 122.5 (Ar–C), 115.2 (Ar–C), 69.1 (OCH₂), 63.8 (OCH₂CH₃), 14.1 (CH₃).

  • ESI-MS : m/z 273.1 [M+H]⁺ (calc. 272.3).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires:

  • Solvent Recycling : MEK recovery via distillation reduces costs.

  • Catalyst Optimization : Replacing TEA with cheaper N,N-diisopropylethylamine (DIPEA) cuts expenses by 40%.

  • Crystallization Tuning : Using ethanol/water (3:1) instead of methanol improves crystal morphology and filtration rates.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with different substituents replacing the ethoxy group.

Scientific Research Applications

4-[(4-Ethoxyphenoxy)methyl]benzoic acid has a wide range of applications in scientific research:

    Liquid Crystal Intermediates: It serves as an intermediate in the synthesis of ferroelectric and antiferroelectric liquid crystals used in display technologies.

    Structural Studies and Quantum Chemical Analysis: The compound is used in studies to understand dissociation and dimerization behaviors, crucial for predicting its behavior in various applications.

    Antioxidant Properties:

    Binding to Serum Albumin: Research into its binding to bovine serum albumin provides insights into its biological activity and potential therapeutic applications.

    Polyaniline Doping: Used as a dopant for polyaniline, a conducting polymer, significant in developing electronic and optoelectronic devices.

    Antimicrobial and Anticancer Applications: Certain derivatives exhibit antimicrobial and anticancer activities, suggesting potential pharmaceutical applications.

    Renewable Chemical Feedstocks: Explored in the context of renewable chemical feedstocks, particularly in the liquefaction processing of lignocellulosic materials.

    Environmental Applications: Research into the treatment of herbicides using membrane bioreactor technology involves understanding the behavior and breakdown of benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, contributing to its antioxidant properties. It can also bind to proteins such as serum albumin, influencing their function and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The ethoxyphenoxy group in the target compound increases hydrophobicity compared to smaller substituents like methoxymethyl () or methoxycarbonyl (). This property may enhance membrane permeability in drug design.

Hydrogen Bonding: The carboxylic acid group enables dimerization via O–H⋯O interactions, similar to 4-[(diethoxyphosphinoyl)methyl]benzoic acid (). Such interactions stabilize crystal structures and influence solubility.

Synthetic Flexibility : Derivatives like those in (amide/ester variants of benzoic acid) demonstrate that modifying the substituent’s electronic and steric profiles can optimize activity against targets like butyrylcholinesterase (BChE).

Pharmacological and Biochemical Comparisons

  • Enzyme Inhibition: highlights that ester-to-acid hydrolysis (e.g., compound 2a → 3a in ) enhances inhibitory potency against BChE. The carboxylic acid in this compound may similarly improve target binding compared to ester precursors.
  • Crystallographic Behavior: The diethoxyphosphinoyl analog () forms centrosymmetric dimers, whereas the ethoxyphenoxy substituent may induce different packing due to its larger size and flexibility.

Physicochemical Properties

  • Melting Point: The phosphinoyl derivative () has a melting point of ~217–220°C, while simpler analogs like 4-(methoxymethyl)benzoic acid likely have lower melting points due to reduced molecular complexity.
  • Solubility: The ethoxyphenoxy group’s hydrophobicity may reduce aqueous solubility compared to polar derivatives like 4-O-β-D-glucopyranosylbenzoate ().

Biological Activity

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a benzoic acid backbone with an ethoxyphenoxy side chain. Its molecular formula is C16_{16}H18_{18}O3_3, and it has a molecular weight of approximately 270.31 g/mol. The presence of the ethoxy group enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is believed to involve interaction with specific enzymes and receptors in biological systems. This compound may modulate enzymatic pathways, potentially influencing processes such as inflammation and cell proliferation. The exact molecular mechanisms remain to be fully elucidated, but preliminary studies suggest that it may act as an inhibitor for certain targets related to inflammatory responses.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Antimicrobial Activity : It has been investigated for its potential to inhibit the growth of various microbial strains, suggesting a role in combating infections.
  • Antioxidant Effects : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of microbial growth
AntioxidantScavenging free radicals

Case Studies

  • Anti-inflammatory Study :
    A study evaluated the anti-inflammatory effects of this compound in a rodent model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy :
    In vitro tests against various bacterial strains showed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for therapeutic applications.
  • Antioxidant Activity Assessment :
    The antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated that the compound effectively reduced DPPH radicals, comparable to standard antioxidants like ascorbic acid, highlighting its potential in preventing oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 4-ethoxyphenol and bromomethyl benzoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Critical steps include ether bond formation and subsequent hydrolysis of protecting groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Validation methods include HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and functional groups (e.g., ethoxy, benzoic acid) .
  • Chromatography : HPLC for purity assessment; LC-MS for molecular weight confirmation.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .
  • Solubility Studies : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide formulation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with:
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase activity, given structural similarities to anti-inflammatory benzoic acid derivatives .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can conflicting data on substituent effects (e.g., ethoxy vs. methoxy groups) be resolved in structure-activity studies?

  • Methodological Answer :
  • Comparative Synthesis : Prepare analogs (e.g., 4-[(4-Methoxyphenoxy)methyl]benzoic acid) and compare bioactivity .
  • Computational Modeling : Use DFT calculations to evaluate electronic effects (e.g., Hammett σ values) of substituents on reactivity .
  • Crystallography : Solve crystal structures to correlate steric/electronic profiles with activity (SHELX programs recommended for refinement) .

Q. What strategies mitigate decomposition during electrochemical or photochemical studies?

  • Methodological Answer :
  • Stability Screening : Pre-screen under varying pH, light, and temperature conditions using UV-Vis spectroscopy .
  • Protective Groups : Introduce acid-labile groups (e.g., tert-butyl esters) to the benzoic acid moiety during reactivity studies .
  • Controlled Environments : Use inert atmospheres (N₂/Ar) and light-resistant reactors for photochemical experiments .

Q. How can reaction kinetics of its oxidation or esterification be quantitatively analyzed?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reactions via in-situ FTIR or UV-Vis to track functional group transformations (e.g., loss of benzoic acid peaks) .
  • Rate Constants : Use pseudo-first-order approximations under excess reagent conditions .
  • Isotopic Labeling : ¹³C-labeled derivatives to trace reaction pathways (e.g., 4-carboxy-¹³C benzoic acid) .

Q. What computational tools predict its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial enzymes .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Train models using datasets of analogous benzoic acid derivatives to predict IC₅₀ values .

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Dose-Response Curves : Use ≥3 independent replicates to establish EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Meta-Analysis : Compare data across studies using funnel plots to identify outliers or publication bias .

Tables for Key Data

Table 1 : Synthetic Routes Comparison

MethodYield (%)Purity (HPLC)Key Reagents
Nucleophilic Substitution65–75≥95%K₂CO₃, DMF, 4-Ethoxyphenol
Mitsunobu Reaction80–85≥98%DIAD, PPh₃, THF

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Ethoxyphenoxy)methyl]benzoic acid
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4-[(4-Ethoxyphenoxy)methyl]benzoic acid

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